1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl-
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Overview
Description
1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of an epoxide group and two methyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- can be synthesized through several methods. One common approach involves the epoxidation of 1,4-dihydronaphthalene derivatives using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically proceeds at room temperature, yielding the desired epoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products:
Oxidation: Diols, hydroxy derivatives.
Reduction: Alcohols.
Substitution: Amino derivatives, thioethers.
Scientific Research Applications
1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1,4-Dihydro-1,4-epoxynaphthalene
- 1,4-Dihydronaphthalene-1,4-oxide
- 1,4-Dihydronaphthalene-1,4-endo-oxide
- 7-Oxabenzonorbornadiene
Uniqueness: 1,4-Epoxynaphthalene, 1,4-dihydro-1,4-dimethyl- is unique due to the presence of two methyl groups at the 1 and 4 positions, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
CAS No. |
4705-93-5 |
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Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H12O/c1-11-7-8-12(2,13-11)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI Key |
LBEMGESHWFWZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC12C=CC(O1)(C3=CC=CC=C23)C |
Origin of Product |
United States |
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